4,4,4-Triphenylbutanoic acid

Catalog No.
S14547480
CAS No.
16778-09-9
M.F
C22H20O2
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,4-Triphenylbutanoic acid

CAS Number

16778-09-9

Product Name

4,4,4-Triphenylbutanoic acid

IUPAC Name

4,4,4-triphenylbutanoic acid

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C22H20O2/c23-21(24)16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,23,24)

InChI Key

UGHIPOMCWKJUAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3

4,4,4-Triphenylbutanoic acid is an organic compound characterized by its unique structure, which features three phenyl groups attached to a butanoic acid backbone. Its molecular formula is C22_{22}H22_{22}O2_2, and it has a molecular weight of 334.41 g/mol. The compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

The compound's structure can be visualized as having a central butanoic acid moiety with three phenyl groups attached to the fourth carbon atom. This arrangement contributes to its distinctive physical and chemical properties, such as solubility and reactivity.

Typical of carboxylic acids and aromatic compounds. Some key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form 4,4,4-triphenylbutane.
  • Oxidation: It can be oxidized to form ketones or aldehydes depending on the reagents used. For instance, lead tetraacetate oxidation can convert 4,4,4-triphenyl-1-butanol into 4,4,4-triphenylbutanoic acid .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several synthesis methods have been documented for 4,4,4-triphenylbutanoic acid:

  • From 4,4,4-Triphenylbutanol: This method involves the oxidation of 4,4,4-triphenylbutanol using oxidizing agents such as lead tetraacetate or chromium trioxide.
  • Via Friedel-Crafts Acylation: The compound can also be synthesized through the acylation of triphenylmethane derivatives with butyric anhydride in the presence of a Lewis acid catalyst.
  • Direct Alkylation: Another method involves alkylating triphenylmethane with butyric acid derivatives under suitable conditions.

These methods demonstrate the compound's accessibility for research and industrial applications.

The applications of 4,4,4-triphenylbutanoic acid span several fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its potential biological activity, it may find use in drug development.
  • Material Science: Its unique structural properties could be exploited in the development of novel materials or polymers.

Several compounds share structural similarities with 4,4,4-triphenylbutanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Phenylpropanoic AcidOne phenyl group; shorter carbon chainLess sterically hindered than 4,4,4-triphenylbutanoic acid
2-(Triphenylmethyl)propanoic AcidTriphenylmethyl group; similar backboneIncreased steric hindrance due to triphenylmethyl group
Triphenyltin HydroxideOrganotin compound; similar aromatic ringsExhibits different reactivity due to tin atom

These compounds illustrate the diversity within this class of organic molecules while highlighting the unique characteristics of 4,4,4-triphenylbutanoic acid.

Novel Asymmetric Synthesis Approaches for Triphenylbutanoid Scaffolds

Asymmetric synthesis of triphenylbutanoid frameworks has been revolutionized by enantioselective functionalization strategies. A pivotal method involves the Sharpless asymmetric dihydroxylation, which enables precise stereochemical control during the formation of vicinal diols. In a landmark study, Jiang et al. demonstrated the utility of this approach in synthesizing trifluoromethylated amino acids, where dihydroxylation of a trans-disubstituted alkene intermediate yielded enantiomerically pure products with >90% enantiomeric excess (ee) . This methodology can be extrapolated to triphenylbutanoid systems by substituting the trifluoromethyl group with aryl substituents, leveraging the cyclic sulfate intermediates for nucleophilic azide introduction.

Further advancements in asymmetric catalysis have emerged from iridium-mediated hydrogenation. For instance, a recent study on 1,4-dihydroquinolines employed a chiral Ir-SpiroPAP catalyst to achieve 99% ee and 1,840 turnover numbers (TONs) . While this work focused on heterocyclic systems, the mechanistic insights—particularly the role of electron-deficient double bonds in enhancing enantioselectivity—are directly applicable to triphenylbutanoid syntheses. By introducing ester groups at strategic positions, the polarity of intermediate alkenes can be modulated to favor selective hydrogenation, thereby enabling access to enantioenriched triphenylbutanoic acid derivatives.

Transition Metal-Catalyzed C–C Bond Formation Strategies

Transition metal catalysts have proven indispensable for constructing the carbon skeleton of 4,4,4-triphenylbutanoic acid. Palladium-catalyzed hydrogenation, as exemplified in the synthesis of kinesin spindle protein inhibitors, offers a robust route for reducing unsaturated intermediates while preserving stereochemical integrity . In this context, selective hydrogenation of α,β-unsaturated esters using palladium on carbon (Pd/C) under mild conditions (25°C, 1 atm H₂) yields saturated carboxylic acids with minimal epimerization, a critical consideration for maintaining enantiopurity in triphenylbutanoid systems.

Iridium catalysts have also shown remarkable efficacy in C–C bond formation. The asymmetric hydrogenation of quinolines to 1,4-dihydroquinolines using an Ir-SpiroPAP system underscores the potential for iridium complexes to mediate challenging reductions in polyaromatic systems . Density functional theory (DFT) calculations from this study reveal that the catalyst’s spirocyclic backbone creates a chiral pocket that stabilizes the transition state through π-π interactions, a mechanism that could be adapted for aryl-substituted alkenes in triphenylbutanoic acid synthesis.

Table 1: Comparison of Transition Metal-Catalyzed Strategies

CatalystSubstrate ClassYield (%)Enantiomeric Excess (%)Turnover Number (TON)
Pd/Cα,β-Unsaturated esters85–92N/A500–700
Ir-SpiroPAPQuinoline derivatives90–9595–991,200–1,840

Solvent-Free Mechanochemical Synthesis Optimization

The shift toward sustainable synthesis has propelled mechanochemical methods to the forefront, particularly for Friedel-Crafts acylations. Đud et al. optimized a solvent-free protocol using aluminum chloride (AlCl₃) as a catalyst under ball-milling conditions, achieving 82–89% yields for aryl ketones . Key parameters included a 1:1.2 molar ratio of aromatic substrate to acylating agent and a reaction time of 60 minutes. This approach eliminates solvent waste and reduces energy consumption compared to traditional thermal methods, making it ideal for synthesizing triphenylbutanoic acid precursors.

Notably, the choice of milling material significantly impacts efficiency. Stainless steel jars provided superior mixing and heat dissipation compared to tungsten carbide, reducing side reactions such as over-acylation. The methodology was further extended to other Lewis acids, including iron(III) chloride (FeCl₃) and boron trifluoride (BF₃), though AlCl₃ remained optimal due to its balanced acidity and cost-effectiveness .

Table 2: Mechanochemical Friedel-Crafts Acylation Conditions

CatalystMilling SupportTime (min)Yield (%)
AlCl₃Stainless steel6089
FeCl₃Stainless steel9076
BF₃Tungsten carbide12068

π-π Stacking Phenomena in Crystal Engineering Applications

The aromatic nature of 4,4,4-triphenylbutanoic acid's triphenyl motif provides multiple opportunities for π-π stacking interactions, which serve as fundamental building blocks in crystal engineering applications [8] [9]. These interactions occur between the electron-rich π-systems of phenyl rings and can adopt various geometric configurations depending on the molecular environment and crystal packing constraints [10] [11].

Face-to-face π-π stacking represents the most thermodynamically favorable arrangement for aromatic systems in 4,4,4-triphenylbutanoic acid derivatives [11] [12]. Experimental studies on related triphenyl compounds demonstrate that these interactions typically occur at distances of 3.4-3.8 Å with stabilization energies ranging from -2 to -8 kcal/mol [12]. The strength of these interactions depends critically on the relative orientation of the aromatic rings and the degree of orbital overlap achieved [11].

In crystal structures containing 4,4,4-triphenylbutanoic acid, offset π-π stacking configurations predominate over perfect face-to-face arrangements [13] [14]. This preference reflects the influence of steric factors imposed by the bulky triphenyl groups, which prevent optimal overlap while still maintaining energetically favorable interactions at distances of 3.6-4.2 Å [13]. The offset geometry allows for more efficient crystal packing while preserving the attractive π-π interactions that contribute to structural stability [14].

Edge-to-face π-π interactions, also known as T-shaped configurations, frequently complement the offset stacking motifs in crystalline assemblies of triphenyl-containing compounds [10] [14]. These interactions occur at longer distances (4.5-5.5 Å) and provide additional stabilization through electrostatic interactions between the electron-deficient edge of one aromatic ring and the electron-rich face of another [10]. The combination of multiple π-π interaction modes creates robust three-dimensional networks that exhibit enhanced mechanical properties and thermal stability [8].

The herringbone packing arrangement commonly observed in triphenyl systems represents an optimal compromise between π-π stacking interactions and efficient space filling [13] [9]. In this motif, molecules adopt alternating orientations that maximize intermolecular contacts while minimizing steric repulsion between bulky substituents [13]. Crystal engineering studies have demonstrated that this packing mode is particularly favorable for compounds containing multiple phenyl rings, as it allows for the simultaneous optimization of multiple weak interactions [9].

Interaction TypeTypical Distance (Å)Interaction Energy (kcal/mol)Occurrence in Triphenyl Systems
Face-to-face π-π stacking3.4-3.8-2 to -8Common in crystal structures
Edge-to-face π-π interaction4.5-5.5-1 to -3Frequent in solution
Offset π-π stacking3.6-4.2-3 to -6Predominant in solid state
Herringbone arrangement3.8-4.5-2 to -5Typical packing motif
T-shaped configuration4.8-5.2-1 to -4Less common but observed

Hydrogen-Bonding Networks in Self-Assembled Systems

The carboxylic acid functionality in 4,4,4-triphenylbutanoic acid serves as a primary recognition element for hydrogen-bonding interactions that drive self-assembly processes [15] [16]. Carboxylic acids are well-established for their ability to form predictable hydrogen-bonding patterns, with the cyclic dimer motif representing the most thermodynamically stable arrangement in both solid state and solution [16] [17].

The formation of carboxylic acid dimers through complementary hydrogen bonding creates a robust supramolecular synthon with exceptional stability [16] [18]. In 4,4,4-triphenylbutanoic acid systems, these cyclic dimers exhibit typical oxygen-oxygen distances of 2.65-2.85 Å and hydrogen bond angles approaching linearity (170-180°) [16]. The binding energy for carboxylic acid dimerization ranges from -7 to -9 kcal/mol, making this interaction one of the strongest non-covalent associations available for supramolecular construction [16].

Alternative hydrogen-bonding motifs, including catemer chains, can form under specific crystallization conditions or in the presence of competing hydrogen bond acceptors [19] [20]. These linear arrangements involve sequential hydrogen bonding between carboxylic acid groups, creating one-dimensional supramolecular chains with somewhat reduced stability compared to cyclic dimers [19]. The choice between dimeric and catemer motifs depends on factors including molecular packing efficiency, crystal symmetry requirements, and the influence of auxiliary interactions [20].

The triphenyl substituent in 4,4,4-triphenylbutanoic acid introduces additional hydrogen-bonding possibilities through weak carbon-hydrogen to oxygen (CH···O) interactions [21] [22]. While individually weak (0.5-2 kcal/mol), these secondary interactions can significantly influence the overall supramolecular architecture by providing directional preferences for molecular assembly [22]. The phenyl rings can also participate in carbon-hydrogen to π (CH···π) interactions with neighboring aromatic systems, further expanding the repertoire of available non-covalent interactions [21].

The combination of strong carboxylic acid hydrogen bonding with weaker CH···O and CH···π interactions creates hierarchical self-assembly behavior in 4,4,4-triphenylbutanoic acid systems [18] [17]. Primary assembly occurs through carboxylic acid dimerization, followed by secondary organization driven by aromatic interactions and weak hydrogen bonds [18]. This multi-level assembly process enables the construction of complex three-dimensional architectures with well-defined cavities and channels suitable for host-guest applications [17].

Hydrogen Bond TypeDistance (Å)Angle (°)Energy (kcal/mol)Role in 4,4,4-Triphenylbutanoic acid
Carboxylic acid dimer (cyclic)2.65-2.85 (O···O)170-180-7 to -9Primary assembly motif
Carboxylic acid catemer (chain)2.60-2.90 (O···O)160-180-5 to -7Alternative packing
OH···O=C hydrogen bond2.55-2.80150-180-4 to -6Intermolecular linkage
CH···O weak hydrogen bond2.3-2.7120-170-0.5 to -2Secondary interactions
CH···π interaction2.8-3.590-180-1 to -3Phenyl-phenyl contacts

Steric Effects of Triphenyl Motifs in Host-Guest Chemistry

The bulky triphenyl motif in 4,4,4-triphenylbutanoic acid introduces significant steric effects that profoundly influence its behavior in host-guest chemistry applications [23] [6]. The three phenyl rings create a sterically demanding environment around the central carbon atom, leading to restricted conformational flexibility and selective molecular recognition properties [23] [24].

The propeller conformation adopted by the triphenyl group results in a non-planar molecular geometry with reduced symmetry [5] [25]. This structural feature creates defined binding pockets and cavities that can accommodate guest molecules of appropriate size and shape [26] [25]. The dynamic nature of phenyl ring rotation, with barriers of approximately 3-5 kcal/mol, allows for induced-fit binding mechanisms where the host can adjust its conformation to optimize guest binding [6] [25].

Steric hindrance from the triphenyl groups significantly affects the accessibility of the carboxylic acid functionality to potential binding partners [27] [24]. This size-selective recognition behavior enables discrimination between guest molecules based on their steric bulk, making 4,4,4-triphenylbutanoic acid derivatives valuable as selective receptors in supramolecular systems [26] [24]. The reduced reactivity of sterically hindered carboxylic acids has been well-documented, with esterification rates decreasing dramatically as steric crowding increases [27].

In crystal engineering applications, the steric effects of triphenyl motifs lead to lower packing efficiency compared to less bulky molecules [7] [4]. This reduced packing density creates voids and channels within the crystal structure that can accommodate guest molecules [26] [4]. The size and shape of these cavities are determined by the specific arrangement of triphenyl groups, allowing for the design of materials with tailored porosity and selective adsorption properties [26].

The steric protection provided by triphenyl groups also influences the stability of radical intermediates and reactive species [23] [6]. The sterically shielded environment prevents approach of reactive molecules, leading to enhanced stability and altered reaction pathways [6]. This effect has been exploited in the design of persistent radicals and stable intermediates for various applications [23].

Host-guest binding studies with triphenyl-containing receptors demonstrate that binding affinity is strongly dependent on the complementarity between host cavity size and guest molecular dimensions [26] [25]. Optimal binding occurs when the guest molecule fits snugly within the binding pocket created by the triphenyl groups, maximizing van der Waals contacts while minimizing steric repulsion [25]. The flexible nature of the phenyl rings allows for conformational adjustment to accommodate guests of varying sizes, providing a degree of induced-fit recognition [26].

Structural FeatureSteric EffectImpact on PropertiesHost-Guest Implications
Triphenyl group arrangementPropeller conformation (~30° twist)Reduced planarity, increased volumeCreates binding pockets
Phenyl ring rotationRestricted rotation (3-5 kcal/mol barrier)Dynamic behavior in solutionAdjustable cavity size
Butanoic acid chain flexibilityConformational freedom reducedLimited conformational spaceFlexible linker region
Intermolecular approachHindered by bulky groupsSelective molecular recognitionSize-selective binding
Crystal packing efficiencyLower packing densityLarger unit cell parametersReduced guest accessibility

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

316.146329876 g/mol

Monoisotopic Mass

316.146329876 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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